M 24
Overview
Description
Butyl (3-(4-((1H-imidazol-1-yl)methyl)phenyl)-5-isobutylthiophen-2-yl)sulfonylcarbamate is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a thiophene ring, and a sulfonylcarbamate moiety
Mechanism of Action
Target of Action
The primary target of AT2 Agonist C21, also known as butyl (3-(4-((1H-imidazol-1-yl)methyl)phenyl)-5-isobutylthiophen-2-yl)sulfonylcarbamate, AT2 receptor agonist C21, C-21, Buloxibutid, or M 24, is the Angiotensin II Type 2 Receptor (AT2R) . The AT2R is part of the Renin-Angiotensin System (RAS), which plays a crucial role in regulating blood pressure and fluid balance .
Mode of Action
C21 functions as a selective ligand of the AT2R . It binds to the AT2R with high affinity, leading to the activation of the receptor . This activation promotes vasodilation, improves cerebral blood flow, and reduces oxidative stress . Furthermore, C21 has been shown to downregulate the transcriptional expression of Tissue Factor (TF) in LPS-activated peripheral blood mononuclear cells (PBMCs), implying that AT2R stimulation attenuates inflammation-mediated procoagulant responses .
Biochemical Pathways
The activation of AT2R by C21 influences several biochemical pathways. It has been shown to reduce the expression of pro-inflammatory cytokines such as TNFα and IL-6 in M1 macrophages . This suggests that C21 has anti-inflammatory effects, which are mediated through the AT2R . Additionally, C21 has been found to attenuate the progression of lung fibrosis and pulmonary hypertension, suggesting its involvement in the modulation of fibrotic processes .
Result of Action
The activation of AT2R by C21 leads to several molecular and cellular effects. It has been shown to attenuate the progression of lung fibrosis and pulmonary hypertension in an experimental model of lung injury . Furthermore, in a study involving hospitalized COVID-19 patients, C21 treatment led to a significant reduction in the proportion of patients requiring supplemental oxygen .
Action Environment
The action of C21 can be influenced by various environmental factors. For instance, in the context of disease states such as Idiopathic Pulmonary Fibrosis (IPF) and COVID-19, the inflammatory environment can potentially modulate the efficacy of C21 . .
Biochemical Analysis
Biochemical Properties
AT2 Agonist C21 interacts with the angiotensin II type 2 receptor . It has been shown to induce neurite outgrowth in NG 108-15 cells .
Cellular Effects
AT2 Agonist C21 has been studied for its effects on various types of cells and cellular processes. It has been shown to have a significant impact on cell signaling pathways, gene expression, and cellular metabolism . In a study on hospitalized COVID-19 patients, it was found that AT2 Agonist C21 reduced the requirement for supplemental oxygen .
Molecular Mechanism
AT2 Agonist C21 exerts its effects at the molecular level through its selective binding to the AT2 receptor . This binding interaction leads to changes in gene expression and can result in enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of AT2 Agonist C21 have been observed over time. It has been shown to have a stable effect, with no significant degradation observed over the course of the studies .
Dosage Effects in Animal Models
The effects of AT2 Agonist C21 vary with different dosages in animal models. While specific threshold effects and toxic or adverse effects at high doses have not been reported, the compound has been shown to have significant effects on physiological processes at the dosages tested .
Metabolic Pathways
AT2 Agonist C21 is involved in the renin-angiotensin system . It interacts with enzymes and cofactors in this pathway, and its effects on metabolic flux or metabolite levels have been observed .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of M 24 typically involves multiple steps, starting with the preparation of the imidazole and thiophene intermediates. The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst . The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction. The final step involves the formation of the sulfonylcarbamate moiety through the reaction of the thiophene intermediate with butyl isocyanate under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Butyl (3-(4-((1H-imidazol-1-yl)methyl)phenyl)-5-isobutylthiophen-2-yl)sulfonylcarbamate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The sulfonylcarbamate moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced thiophene derivatives.
Substitution: Substituted sulfonylcarbamate derivatives.
Scientific Research Applications
Butyl (3-(4-((1H-imidazol-1-yl)methyl)phenyl)-5-isobutylthiophen-2-yl)sulfonylcarbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Comparison with Similar Compounds
Butyl (3-(4-((1H-imidazol-1-yl)methyl)phenyl)-5-isobutylthiophen-2-yl)sulfonylcarbamate can be compared with other similar compounds, such as:
Imidazole derivatives: Known for their broad range of biological activities, including antibacterial, antifungal, and anticancer properties.
Thiophene derivatives: Used in the development of organic semiconductors and photovoltaic materials.
Sulfonylcarbamate derivatives: Explored for their potential as enzyme inhibitors and therapeutic agents.
The uniqueness of M 24 lies in its combination of these functional groups, which imparts a distinct set of chemical and biological properties.
Properties
IUPAC Name |
butyl N-[3-[4-(imidazol-1-ylmethyl)phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S2/c1-4-5-12-30-23(27)25-32(28,29)22-21(14-20(31-22)13-17(2)3)19-8-6-18(7-9-19)15-26-11-10-24-16-26/h6-11,14,16-17H,4-5,12-13,15H2,1-3H3,(H,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEOJPUYZWEXFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NS(=O)(=O)C1=C(C=C(S1)CC(C)C)C2=CC=C(C=C2)CN3C=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477775-14-7 | |
Record name | Compound 21 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0477775147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Buloxibutid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC2V4W0EYC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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